2-Isothiocyanatohexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hexyl isothiocyanate is an organic compound belonging to the isothiocyanate family, characterized by the functional group –N=C=S. This compound is derived from the enzymatic hydrolysis of glucosinolates, which are naturally occurring in cruciferous vegetables such as broccoli, radish, and cabbage . Isothiocyanates, including 2-Hexyl isothiocyanate, are known for their distinctive pungent aroma and potential health benefits, including anticancer, anti-inflammatory, and antioxidant properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Hexyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of primary amines with carbon disulfide and a base, followed by the addition of an electrophile such as tosyl chloride . Another method includes the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . These reactions typically occur under mild conditions and yield high purity products.

Industrial Production Methods: Industrial production of 2-Hexyl isothiocyanate often involves the large-scale synthesis of dithiocarbamate salts, which are then decomposed using lead nitrate or tosyl chloride . This method is favored for its efficiency and scalability, making it suitable for commercial applications.

Análisis De Reacciones Químicas

Types of Reactions: 2-Hexyl isothiocyanate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form amines and carbonyl sulfide.

Nucleophilic Substitution: Nucleophiles such as amines and alcohols can attack the carbon atom in the isothiocyanate group, leading to the formation of thioureas and thiocarbamates.

Electrochemical Reduction: This reaction can produce thioformamides.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Nucleophilic Substitution: Amines, alcohols, and other nucleophiles under mild conditions.

Electrochemical Reduction: Electrochemical cells with appropriate electrodes.

Major Products:

Hydrolysis: Amines and carbonyl sulfide.

Nucleophilic Substitution: Thioureas and thiocarbamates.

Electrochemical Reduction: Thioformamides.

Aplicaciones Científicas De Investigación

2-Hexyl isothiocyanate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organic compounds, including thioureas and heterocycles.

Biology: Studied for its potential anticancer properties, as it can induce apoptosis in cancer cells.

Industry: Utilized in the production of agrochemicals and as a flavoring agent in food products.

Mecanismo De Acción

The mechanism of action of 2-Hexyl isothiocyanate involves its ability to induce phase II detoxification enzymes via the nuclear factor erythrocyte-2-related factor 2 (Nrf2) pathway . This activation leads to increased expression of antioxidant enzymes, which help in neutralizing reactive oxygen species and reducing oxidative stress. Additionally, 2-Hexyl isothiocyanate can modulate various signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, contributing to its anticancer and anti-inflammatory effects .

Comparación Con Compuestos Similares

Allyl isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and antimicrobial properties.

Benzyl isothiocyanate: Present in papaya seeds, studied for its anticancer and antimicrobial activities.

Phenethyl isothiocyanate: Found in watercress, known for its chemopreventive properties.

Uniqueness of 2-Hexyl Isothiocyanate: 2-Hexyl isothiocyanate stands out due to its unique hexyl chain, which imparts distinct lipophilicity and hydrophobicity. This structural feature enhances its ability to interact with cellular membranes and modulate intracellular signaling pathways, making it a promising candidate for therapeutic applications .

Propiedades

Número CAS |

5334-87-2 |

|---|---|

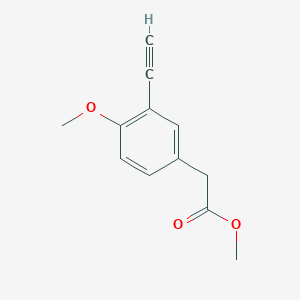

Fórmula molecular |

C7H13NS |

Peso molecular |

143.25 g/mol |

Nombre IUPAC |

2-isothiocyanatohexane |

InChI |

InChI=1S/C7H13NS/c1-3-4-5-7(2)8-6-9/h7H,3-5H2,1-2H3 |

Clave InChI |

GCZWLZBNDSJSQF-UHFFFAOYSA-N |

SMILES canónico |

CCCCC(C)N=C=S |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![azane;[1-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B12065553.png)

![1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12065558.png)

![(3aR,4S,7R,7aS)-2-[(1R,2R)-2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl]hexahydro-1H-4,7-methanoisoindole-1,3-dione hydrochloride](/img/structure/B12065584.png)

![1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]-](/img/structure/B12065587.png)

![2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-](/img/structure/B12065614.png)

![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)